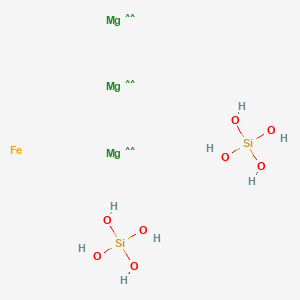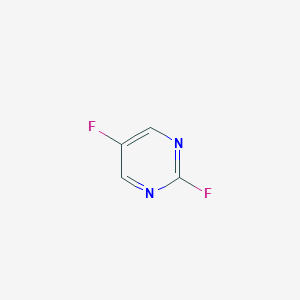
2,5-Difluoropyrimidine
概要
説明
2,5-Difluoropyrimidine is a fluorinated derivative of pyrimidine, a heterocyclic aromatic organic compound Pyrimidines are essential components of nucleic acids, and their derivatives have significant applications in medicinal chemistry
作用機序
- 2,5-Difluoropyrimidine is a chemical compound with the molecular formula C₄H₂F₂N₂. Its primary targets are likely enzymes involved in nucleic acid metabolism, specifically those related to pyrimidine biosynthesis. However, specific protein targets have not been extensively characterized .
Target of Action
生化学分析
Biochemical Properties
The biochemical properties of 2,5-Difluoropyrimidine are not fully understood due to limited research. It is known that pyrimidine derivatives, such as this compound, can interact with various enzymes, proteins, and other biomolecules. For instance, Dihydropyrimidine dehydrogenase (DPD) is an enzyme involved in the metabolism of pyrimidines and has the same metabolizing effect on 5-Fluorouracil (5-FU), a pyrimidine analogue . It is plausible that this compound may have similar interactions.
Metabolic Pathways
This compound is likely involved in pyrimidine metabolism, given its structural similarity to other pyrimidines . It may interact with enzymes or cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Difluoropyrimidine typically involves the fluorination of pyrimidine derivatives. One common method is the selective fluorination of pyrimidine using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction is usually carried out under controlled conditions to ensure selective substitution at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve multi-step processes starting from readily available raw materials. For example, a common industrial method involves the preparation of 2,5-dichloropyrimidine followed by fluorination using potassium fluoride (KF) in the presence of a suitable solvent like dimethylformamide (DMF) at elevated temperatures. This method ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
2,5-Difluoropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in this compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at moderate to high temperatures.
Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution Reactions: The major products are typically substituted pyrimidine derivatives, where the fluorine atoms are replaced by the nucleophiles.
Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used but may include various oxidized or reduced pyrimidine derivatives.
科学的研究の応用
2,5-Difluoropyrimidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Derivatives of this compound are investigated for their potential use as pharmaceutical agents, particularly in the development of anticancer and antiviral drugs.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals due to its stability and reactivity.
類似化合物との比較
Similar Compounds
- 2,4-Difluoropyrimidine
- 2,6-Difluoropyrimidine
- 5-Fluorouracil
- 2,5-Dichloropyrimidine
Comparison
2,5-Difluoropyrimidine is unique due to the specific positioning of the fluorine atoms, which influences its chemical reactivity and biological activity. Compared to 2,4-Difluoropyrimidine and 2,6-Difluoropyrimidine, this compound may exhibit different substitution patterns and reactivity due to the electronic effects of the fluorine atoms. Compared to 5-Fluorouracil, a well-known anticancer agent, this compound may have different biological targets and applications. The comparison with 2,5-Dichloropyrimidine highlights the impact of substituting chlorine with fluorine, which generally enhances the compound’s stability and reactivity.
特性
IUPAC Name |
2,5-difluoropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F2N2/c5-3-1-7-4(6)8-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZRVVFDGQSMLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17573-84-1 | |
| Record name | 2,5-difluoropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2,5-difluoropyrimidine formed as a byproduct in the synthesis of 2,4,5-trifluoro-6-iodopyrimidine?
A1: The research article describes the synthesis of 2,4,5-trifluoro-6-iodopyrimidine from tetrafluoropyrimidine using sodium iodide in dimethylformamide. During this reaction, this compound is formed as a byproduct, along with 2,5-difluoro-4,6-diiodopyrimidine and traces of 2,4,5-trifluoropyrimidine []. The formation of this compound suggests a partial defluorination reaction occurs during the process.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


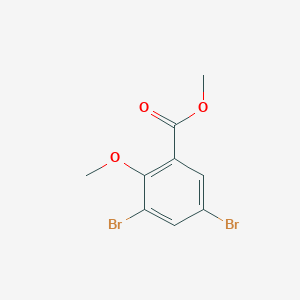
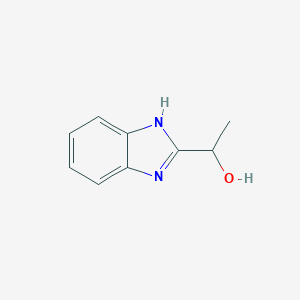
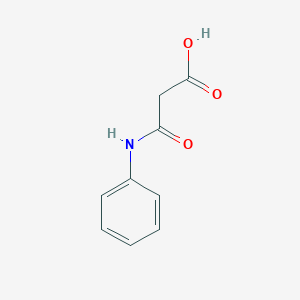
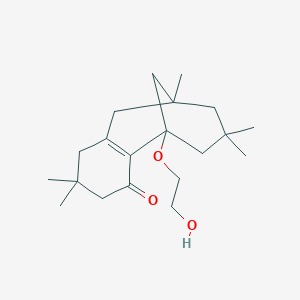
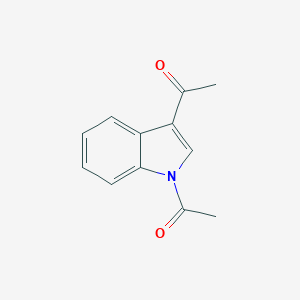

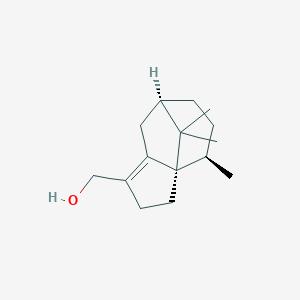
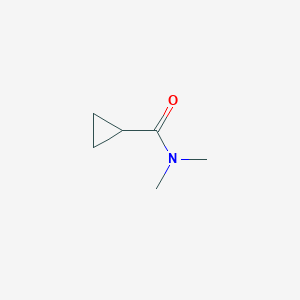
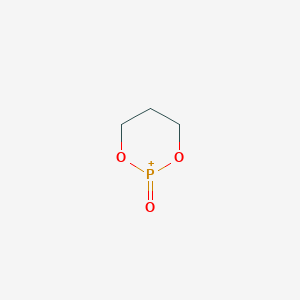

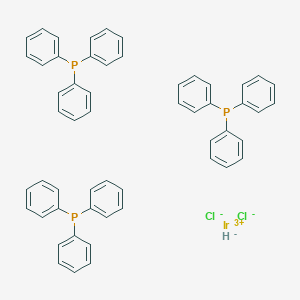
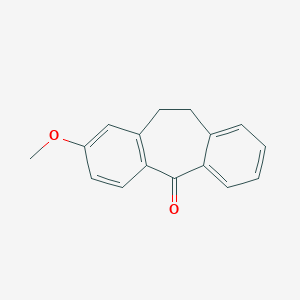
![1-methyloctahydro-1H-cyclopenta[b]pyridin-4-ol](/img/structure/B99444.png)
